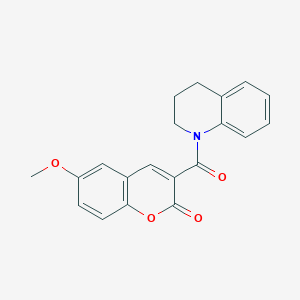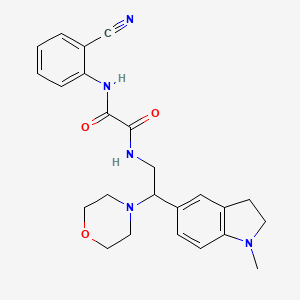
N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, also known as CMI-977, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of oxalamide derivatives and has shown promising results in various scientific research studies.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Techniques : Innovative synthetic approaches for the preparation of oxalamide derivatives, including compounds structurally related to N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, have been developed. For instance, Mamedov et al. (2016) describe a high-yielding, operationally simple method for synthesizing N-(2-carboxyphenyl)aryloxalmonoamides, which are structurally similar to the compound (Mamedov et al., 2016).
- Molecular Structure Analysis : Studies like those by Akinade et al. (1986) have focused on determining the crystal structure of related oxalamide compounds, providing insights into their molecular geometry and bonding characteristics (Akinade et al., 1986).
Biological and Pharmacological Properties
- Antifungal Activity : Derivatives of morpholin-3-yl-acetamide, structurally related to the compound of interest, have shown significant antifungal properties. Bardiot et al. (2015) identified these derivatives as broad-spectrum antifungal agents effective against Candida and Aspergillus species (Bardiot et al., 2015).
- Antiviral and Anticancer Potential : Kaddah et al. (2021) synthesized derivatives from similar cyanophenyl compounds with notable antiviral activity against infectious bursal disease virus (IBDV), suggesting potential antiviral applications for related compounds (Kaddah et al., 2021). Kosmalski et al. (2022) explored oxime ethers, sharing structural similarities, for their potential as anti-cancer agents (Kosmalski et al., 2022).
Chemical Properties and Applications
- Ligand Synthesis and Coordination Chemistry : The synthesis of complex ligands involving oxalamide structures, as in the work of Li et al. (2012), showcases the potential of these compounds in developing new metal-organic frameworks or coordination compounds (Li et al., 2012).
properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-28-9-8-18-14-17(6-7-21(18)28)22(29-10-12-32-13-11-29)16-26-23(30)24(31)27-20-5-3-2-4-19(20)15-25/h2-7,14,22H,8-13,16H2,1H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCICIPTSXWXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3C#N)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}phenyl)acetic acid](/img/structure/B3014556.png)

![8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B3014559.png)
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B3014561.png)
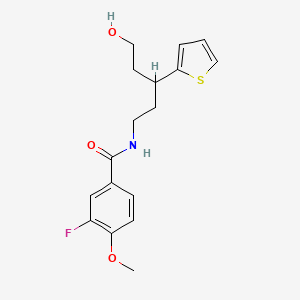
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B3014564.png)
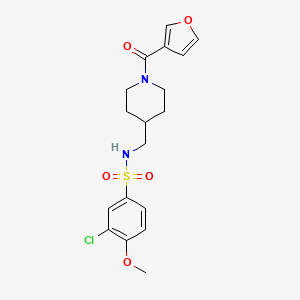
![6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B3014567.png)
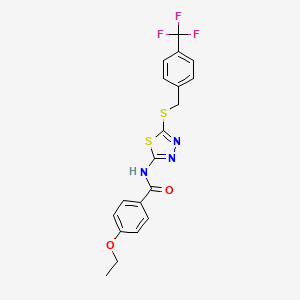
![N-[1-(1-Methylpyrazol-4-yl)-5-oxopyrrolidin-3-yl]but-2-ynamide](/img/structure/B3014572.png)
![N-(3-fluorophenyl)-2-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]thio}acetamide](/img/structure/B3014575.png)
![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-3-methoxybenzoic acid](/img/structure/B3014576.png)
![1-(4-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3014578.png)
